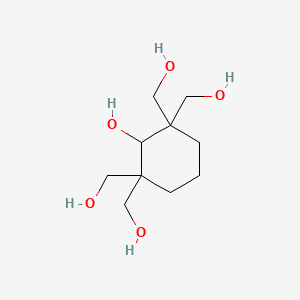

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Description

Properties

IUPAC Name |

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVIFRMLTBUBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(CO)CO)O)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202506 | |

| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-55-7 | |

| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97TUQ3YN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Isolation and Purification

- After completion, the reaction mixture is neutralized or slightly acidified to pH 5–7 using formic acid.

- The neutralized mixture is evaporated to dryness.

- The dried residue is extracted with a low aliphatic alcohol, commonly methanol.

- The alcoholic extract is separated from insoluble inorganic materials.

- Removal of the solvent from the alcoholic solution yields crystalline this compound.

This method results in high purity and yields of 85–90%, significantly better than earlier methods that produced syrupy or low-yield crystalline products.

Reaction and Isolation Process Summary Table

| Step | Conditions/Details | Outcome |

|---|---|---|

| Condensation | Cyclohexanone + formaldehyde, CaO catalyst (0.625 mole/mole ketone), 60–100°C, 15–60 min | Formation of aqueous reaction mixture containing product |

| Neutralization | Formic acid to pH 5–7 | Stops reaction, adjusts pH |

| Evaporation | Evaporate to dryness | Concentrated solid residue |

| Extraction | Low aliphatic alcohol (methanol) | Dissolves product, separates from inorganic solids |

| Solvent Removal | Evaporate alcohol | Crystalline this compound |

Research Findings and Characterization

- The compound has been synthesized according to established procedures such as those by Witcoff and Mannich & Brose.

- Melting point ranges reported: 127–132 °C.

- Characterization techniques include FT-IR, showing characteristic hydroxyl and aliphatic C-H stretches; and 1H NMR, confirming the presence of hydroxymethyl groups and cyclohexanol ring protons.

- Mass spectrometry confirms molecular weight consistent with the formula C10H20O5 (approx. 220.26 g/mol).

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexanol derivatives with fewer hydroxymethyl groups.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclohexane derivatives with aldehyde or carboxylic acid groups, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H20O5

Molecular Weight: 220.26 g/mol

CAS Number: 5416-55-7

The compound features four hydroxymethyl groups attached to a cyclohexane ring, providing multiple reactive sites for polymerization and other chemical transformations. Its structure allows it to participate in hydrogen bonding and nucleophilic substitution reactions.

Polymer Synthesis

THMC is primarily utilized as a building block in the synthesis of various polymers, particularly polyurethanes and polyether polyols. The presence of multiple hydroxyl groups allows THMC to act as a multifunctional initiator in polymerization reactions.

- Case Study: Star-Shaped Polyether-Pentols (PEPOs)

| Polymer Type | Initiator Used | Properties |

|---|---|---|

| Polyurethanes | THMC | Enhanced crosslinking and rigidity |

| Star-Shaped Polyether-Pentols | THMC + Epoxy Monomers | Tailored mechanical properties |

Biocompatible Materials

In the field of biomedical engineering, THMC is explored for its potential in developing biocompatible materials. Its hydroxymethyl groups can enhance the compatibility of materials used in drug delivery systems and tissue engineering.

- Application Example: Drug Delivery Systems

- THMC can be modified to create hydrogels that are suitable for drug encapsulation and controlled release, leveraging its hydrophilicity .

Synthesis of Pharmaceuticals

THMC serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations makes it valuable in the pharmaceutical industry.

- Example: Synthesis of Active Pharmaceutical Ingredients (APIs)

- The compound can be involved in reactions that yield complex organic molecules essential for drug formulations .

Production of Resins and Coatings

Due to its polyol nature, THMC is employed in the production of resins, coatings, and adhesives. The compound's ability to enhance adhesion properties makes it suitable for various industrial applications.

| Application Type | Description |

|---|---|

| Resins | Used as a component for durable coatings |

| Adhesives | Enhances bonding strength |

Chemical Synthesis

THMC is utilized as a reagent in organic synthesis due to its reactivity. It can be transformed into other valuable chemical intermediates.

- Example: Synthesis of Polyorthocarbonates

Synthetic Routes

The synthesis of THMC typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. This reaction proceeds through multiple steps leading to the formation of hydroxymethyl derivatives .

Synthetic Method Overview

- Starting Materials: Cyclohexanone and Formaldehyde

- Reaction Conditions: Basic medium

- Yield: Approximately 71% under optimized conditions

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol involves its ability to undergo various chemical transformations due to the presence of multiple hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound highly versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Key Differences

- Hydroxymethyl vs. Methyl Groups: Unlike 2,2,6,6-Tetramethylcyclohexanol (methyl substituents), THMC’s hydroxymethyl groups enable hydrogen bonding and higher reactivity in crosslinking reactions .

- Functionality : THMC’s five hydroxyl groups exceed glycerol (3) and pentaerythritol (4), enhancing its utility in forming densely crosslinked polymers .

Functional Analogs in Polymer Chemistry

Performance in Ring-Opening Polymerization (ROP)

Advantages of THMC

- Star-Shaped Polymers : THMC’s tetrahedral geometry produces PEPOs with five arms, improving PUR mechanical properties .

- Low Dispersity : Crown ether activation ensures rapid initiation, minimizing side reactions .

Pharmaceutical Derivatives

- Nicomol (2,2,6,6-Tetrakis(nicotinoyloxymethyl)cyclohexanol): A THMC ester derivative used to inhibit plasma free fatty acid surges, preventing arrhythmias in ischemic heart disease .

- Comparison with 1,2-Hexanediol : While 1,2-hexanediol is a moisturizer in cosmetics, THMC derivatives target specific biochemical pathways due to their branched structure .

Physical Behavior in Atmospheric Science

THMC (denoted C10 in aerosols) forms glassy phases in mixed organic-sulfate particles, influencing ice nucleation efficiency at 210–235 K. Compared to 1,2,6-hexanetriol, THMC’s rigid cyclohexane backbone reduces molecular mobility, favoring glass formation .

Biological Activity

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC) is a polyol compound that has garnered interest due to its unique structural properties and potential applications in various fields, including polymer chemistry and biomedicine. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular characteristics, and relevant case studies.

THMC can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, resulting in a compound with multiple hydroxymethyl groups. The synthesis details include:

- Molecular Weight : 243 g/mol

- Melting Point : 127–132 °C

- NMR Characteristics :

Antioxidant Properties

Research indicates that THMC exhibits significant antioxidant activity, which is crucial for preventing oxidative stress in biological systems. The compound's hydroxymethyl groups contribute to its ability to scavenge free radicals effectively.

Cytotoxicity Studies

In vitro studies have demonstrated that THMC has low cytotoxicity against various cell lines. For instance, an examination of its effects on rat alveolar macrophages showed no inflammatory or cytotoxic responses at concentrations up to 200 µg/mL . This suggests its potential as a safe additive in biomedical applications.

Polymerization and Biocompatibility

THMC serves as a functional monomer in the synthesis of polyether polyols and other polymers. Its ability to form crosslinked structures enhances the mechanical properties of materials while maintaining biocompatibility . The polymerization process often involves using THMC with potassium salts to create star-shaped polyether polyols suitable for various applications.

Case Studies

- Polyether-Pentols Synthesis : A study focused on synthesizing new star-shaped polyether-pentols (PEPOs) using THMC as a core initiator. The resulting polymers exhibited enhanced mechanical properties and potential for use in rigid foams .

- Ice Nucleation Efficiency : Research into the ice nucleation efficiency of organic-sulfate systems included THMC as a component. Results indicated that THMC could influence the phase behavior and crystallization processes in mixed organic systems .

- Liquid-Liquid Phase Separation : A study investigated the phase separation behavior of mixtures containing THMC and ammonium sulfate. The findings highlighted THMC's role in modulating the liquid-liquid phase separation at low temperatures .

Q & A

Q. What are the key synthetic routes for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves hydroxymethylation of cyclohexanol derivatives under controlled conditions. For example, multi-step reactions may employ Mannich-type additions or acid-catalyzed hydroxymethylation using formaldehyde. Reaction parameters such as temperature (optimized between 40–60°C), pH (maintained slightly acidic to avoid polymerization), and stoichiometric ratios (excess formaldehyde to drive completion) are critical for yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify hydroxyl and methylene protons (δ 3.5–4.5 ppm) and cyclohexane backbone signals. FT-IR verifies hydroxyl stretches (~3200–3400 cm⁻¹) and C-O bonds (~1050 cm⁻¹). For stereochemical analysis, X-ray crystallography is ideal but requires high-quality single crystals grown via slow evaporation in polar solvents (e.g., methanol). Mass spectrometry (ESI-TOF) confirms molecular weight (C₁₀H₂₀O₅, theoretical 220.13 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial hydroxymethyl groups) can arise from competing reaction pathways. To address this:

- Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce stereoselectivity .

- Analyze intermediates via HPLC with chiral columns to track enantiomeric excess.

- Apply DFT calculations to model transition states and identify energy barriers influencing selectivity .

Example: A study on similar cyclohexanol derivatives achieved 97% beta-selectivity using sterically hindered bases to control transition-state geometry .

Q. How can computational modeling predict reactivity in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions between the compound and solvents/catalysts. For instance:

Q. What methodologies optimize its application in polymer chemistry (e.g., crosslinking agents)?

- Methodological Answer : Evaluate crosslinking efficiency via:

- Rheological studies (time-dependent viscosity changes during curing).

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C).

- Swelling tests in solvents (e.g., toluene) to quantify crosslink density.

For eco-friendly polymers, combine with bio-based epoxides and track gelation using in-situ FT-IR .

Data Contradiction and Validation

Q. How to address conflicting reports on its stability under acidic vs. basic conditions?

- Methodological Answer :

- Perform accelerated stability studies :

- Expose samples to pH 2–12 buffers at 40°C for 48 hours.

- Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts with LC-MS .

- Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates.

- Literature suggests instability in strong acids due to ester hydrolysis, while bases promote oxidation .

Safety and Handling Protocols

Q. What are the critical safety considerations for lab-scale handling?

- Methodological Answer :

- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.

- Store in airtight containers at 4°C to prevent moisture absorption.

- In case of spills, neutralize with vermiculite and dispose as hazardous waste.

- Toxicity data (LD₅₀ >2000 mg/kg in rats) suggests low acute risk, but chronic exposure studies are pending .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.